molecular formula C8H12N4O3 B1582260 Gly-his CAS No. 2489-13-6

Gly-his

Cat. No.: B1582260
CAS No.: 2489-13-6
M. Wt: 212.21 g/mol
InChI Key: RXAOVSDTBKWPLP-GDVGLLTNSA-N
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Description

Glycine-histidine is a dipeptide composed of the amino acids glycine and histidine. This compound is known for its versatility and potential applications in various fields, including medicine, biology, and chemistry. Glycine-histidine is particularly noted for its

Mechanism of Action

Target of Action

Glycyl-L-histidine, a naturally occurring dipeptide composed of glycine and histidine , primarily targets extracellular matrix macromolecules . It is an incomplete breakdown product of protein digestion or protein catabolism .

Mode of Action

Glycyl-L-histidine has the ability to bind to and reduce copper redox activity . It forms a high-affinity complex with one Cu +2 (II) ion, forming GHK-Cu . This complex participates in the physiological metabolism of Cu and mediates essential biochemical functions common to many types of cells .

Biochemical Pathways

Glycyl-L-histidine affects multiple biochemical pathways. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also plays a vital role in Cu +2 uptake and distribution into cells .

Pharmacokinetics

It is known to be a short-lived intermediate on its way to specific amino acid degradation pathways following protein catabolism .

Result of Action

Glycyl-L-histidine has multiple biological actions, all of which appear to be health positive . It improves tissue repair for skin, lung connective tissue, boney tissue, liver, and stomach lining . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions .

Action Environment

The action of Glycyl-L-histidine can be influenced by environmental factors. For instance, the toxicity of copper and zinc can enhance protein aggregation and contribute to cell death . Glycyl-l-histidine has the ability to prevent copper- and zinc-induced cell death in vitro .

Biochemical Analysis

Biochemical Properties

Glycyl-L-histidine plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThis complex has been shown to stimulate collagen synthesis, promote wound healing, and exhibit antioxidant properties . Additionally, Glycyl-L-histidine interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in oxidative respiration and the dismutation of superoxide anions, respectively .

Cellular Effects

Glycyl-L-histidine influences various cellular processes and functions. It has been shown to stimulate blood vessel and nerve outgrowth, increase collagen, elastin, and glycosaminoglycan synthesis, and support the function of dermal fibroblasts . Glycyl-L-histidine also exhibits protective effects on cells by preventing copper- and zinc-induced protein aggregation and cell death in the central nervous system . Furthermore, it has been found to reduce reactive oxygen species (ROS) levels in cells, thereby protecting them from oxidative stress .

Molecular Mechanism

The molecular mechanism of Glycyl-L-histidine involves its ability to bind to copper ions, forming the GHK-Cu complex. This complex modulates gene expression, promoting a healthier state by reversing gene expression changes associated with aging and disease . Glycyl-L-histidine also inhibits the production of reactive oxygen species by binding to copper ions and reducing their redox activity . Additionally, it has been shown to activate the proteasome system, which is involved in protein degradation and cell cleansing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycyl-L-histidine have been observed to change over time. The stability and degradation of Glycyl-L-histidine are influenced by factors such as temperature and pH. Studies have shown that Glycyl-L-histidine can prevent protein aggregation and cell death over extended periods, indicating its potential for long-term protective effects

Dosage Effects in Animal Models

The effects of Glycyl-L-histidine vary with different dosages in animal models. At low doses, Glycyl-L-histidine has been shown to promote wound healing and tissue repair without adverse effects . At high doses, it may exhibit toxic effects, such as increased oxidative stress and cell death

Metabolic Pathways

Glycyl-L-histidine is involved in various metabolic pathways, including histidine metabolism. It is an intermediate in the degradation of histidine and can be further broken down into its constituent amino acids, glycine and histidine . Glycyl-L-histidine also interacts with enzymes such as ATP-phosphoribosyltransferase, which is involved in histidine biosynthesis

Transport and Distribution

Glycyl-L-histidine is transported and distributed within cells and tissues through specific transporters and binding proteins. The solute carrier (SLC)15 family of proton-coupled oligopeptide transporters, including PepT2 and PhT1, are involved in the transport of Glycyl-L-histidine . These transporters facilitate the uptake and distribution of Glycyl-L-histidine in various tissues, including the brain and kidneys . The localization and accumulation of Glycyl-L-histidine within cells are influenced by these transporters.

Subcellular Localization

The subcellular localization of Glycyl-L-histidine is determined by targeting signals and post-translational modifications. Glycyl-L-histidine has been found to localize in various cellular compartments, including the cytoplasm and mitochondria Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFXZNIBQBFHR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2489-13-6
Record name Glycyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2489-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Gly-His?

A1: The molecular formula of this compound is C8H11N3O3. Its molecular weight is 201.19 g/mol.

Q2: How does this compound typically interact with metal ions?

A2: this compound primarily interacts with metal ions, such as Cu2+, Ni2+, and Zn2+, via the imidazole nitrogen of the histidine residue. This interaction often leads to the formation of stable metal complexes. [, , , ]

Q3: Can the peptide sequence influence the binding geometry of this compound with metal ions?

A3: Yes, studies show that this compound, when part of longer peptide sequences like Gly-Gly-His, can exhibit different binding geometries with metal ions depending on the neighboring amino acids and their stereochemistry. [, ]

Q4: Does this compound interact with biomolecules other than metal ions?

A4: Research indicates that this compound, particularly within the context of longer peptide sequences, can interact with DNA. For example, Ni(II)•Gly-Gly-His has been shown to bind selectively to the minor groove of A/T-rich DNA regions. [, , ]

Q5: What are the downstream effects of this compound binding to metal ions?

A5: Binding of this compound to metal ions can significantly alter the catalytic activity of the resulting complex. For instance, metal complexes of Gly-Gly-His have demonstrated the ability to cleave DNA. [, , ]

Q6: Is this compound stable under physiological conditions?

A6: While this compound itself is generally stable, its stability can be influenced by factors like pH, temperature, and the presence of enzymes. Modification of the peptide sequence, such as adding a D-amino acid to the C-terminus (e.g., this compound-Lys-D-Ala), can enhance its stability against enzymatic degradation. [, , ]

Q7: How does the choice of metal ion affect the catalytic activity of this compound-containing complexes?

A7: The catalytic activity of this compound-containing complexes is highly dependent on the metal ion. For instance, Ni(II) complexes of Gly-Gly-His have shown different DNA cleavage patterns and efficiencies compared to Cu(II) complexes. [, ]

Q8: Are there any potential applications of this compound-based metal complexes in medicinal chemistry?

A8: The ability of this compound-based metal complexes to cleave DNA makes them promising candidates for the development of artificial metallopeptidases or as components of targeted therapeutic agents. [, , , ]

Q9: How has computational chemistry contributed to understanding this compound interactions?

A9: Molecular dynamics simulations and molecular modeling studies have provided valuable insights into the binding modes, orientations, and energetic contributions of this compound and its derivatives with DNA and metal ions. [, , ]

Q10: What is the impact of structural modifications on the activity of this compound-containing peptides?

A10: Modifications to the peptide sequence, particularly at the N-terminus or by incorporating specific amino acids, can significantly influence the binding affinity, selectivity, and catalytic activity of this compound-containing peptides. [, , ]

Q11: Have any QSAR models been developed for this compound derivatives?

A11: While specific QSAR models for this compound derivatives are not extensively reported in the provided literature, studies using combinatorial approaches have identified structural features that contribute to enhanced DNA cleavage activity, laying the groundwork for future QSAR development. []

Q12: What are some strategies to improve the stability and bioavailability of this compound-based peptides?

A12: Incorporating D-amino acids, particularly at the C-terminus, can protect the peptide from enzymatic degradation and enhance its stability. Formulation strategies, such as encapsulation in nanoparticles or conjugation to carrier molecules, might be explored to improve bioavailability. [, , ]

Q13: What analytical techniques are commonly used to characterize this compound and its derivatives?

A13: Various analytical techniques are employed, including:

  • Spectroscopy: UV-Vis, CD, ESR, and NMR to study complex formation, structural features, and metal coordination. [, , , , ]
  • Mass Spectrometry (MS): ESI-MS and MS/MS to analyze fragmentation patterns and determine the molecular composition of complexes. [, ]
  • Chromatography: HPLC for purification and separation of peptide derivatives and their metal complexes. [, ]
  • X-ray photoelectron spectroscopy (XPS): To study the adsorption of this compound and its derivatives on surfaces. []

Q14: Have any in vitro studies been conducted on this compound-containing peptides?

A14: Yes, numerous in vitro studies have explored the metal binding properties, DNA cleavage activity, and cellular uptake of this compound-containing peptides. Cell lines such as PC-3 (prostate cancer) and B16F10 (melanoma) have been used in these studies. [, , , , , ]

Q15: What are some of the key findings from in vivo studies using this compound-based peptides?

A15: In vivo studies, primarily in rodent models, have demonstrated the potential of radiolabeled this compound-containing peptides as imaging agents for tumors overexpressing specific receptors like GRPR. Furthermore, research suggests potential applications in wound healing. [, , , , ]

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